N-{3-[(2-FLUOROPHENYL)METHANESULFONAMIDO]PHENYL}-N-METHYLMETHANESULFONAMIDE
Overview
Description
N-{3-[(2-FLUOROPHENYL)METHANESULFONAMIDO]PHENYL}-N-METHYLMETHANESULFONAMIDE is a useful research compound. Its molecular formula is C15H17FN2O4S2 and its molecular weight is 372.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-fluorophenyl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}methanesulfonamide is 372.06137754 g/mol and the complexity rating of the compound is 612. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Enantioselective Synthesis
Highly enantioselective synthesis processes using derivatives related to 1-(2-fluorophenyl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}methanesulfonamide are crucial in creating enantiopure compounds. One significant application is in the iridium-catalyzed regio- and enantioselective allylic alkylation, which affords fluorobis(phenylsulfonyl)methylated compounds with excellent optical purity. Such compounds, including monofluoro-methylated ibuprofen, demonstrate the versatility and importance of these processes in pharmaceutical synthesis (Liu et al., 2009).
Catalytic Asymmetric Addition
The catalytic asymmetric addition to cyclic N-acyl-iminium, utilizing derivatives similar to 1-(2-fluorophenyl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}methanesulfonamide, showcases a metal-free method to access biorelevant isoindolinones with high stereoselectivity. This highlights the role of these compounds in synthesizing complex molecular architectures, embedding both sulfone and fluorine, which are important for medicinal chemistry (Bhosale et al., 2022).
Fluorescent Analysis
Methanesulfonanilides, closely related in structure to 1-(2-fluorophenyl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}methanesulfonamide, offer a unique application in fluorescent analysis. These compounds form fluorescent species under specific conditions, which could potentially be harnessed for analytical techniques in biochemistry and pharmacology, demonstrating the broad applicability of sulfonamide derivatives in scientific research (Kensler et al., 1976).
Organocatalytic Reactions
Organocatalytic processes using fluorobis(phenylsulfonyl)methane (FBSM), a compound structurally related to 1-(2-fluorophenyl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}methanesulfonamide, have been developed to perform highly enantioselective additions to unsaturated aldehydes. This showcases the utility of such derivatives in synthesizing fluorinated compounds with high enantioselectivity, underlining their significance in organic synthesis and potential drug development (Kamlar et al., 2010).
Synthesis of Fluorinated Compounds
The development of methods for the synthesis of fluorinated compounds, employing nucleophilic fluoroalkylation with derivatives similar to 1-(2-fluorophenyl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}methanesulfonamide, is pivotal in creating materials with unique properties for pharmaceutical and material science applications. Such methodologies facilitate the preparation of a wide range of fluorinated derivatives, demonstrating the broad utility of these sulfonamide compounds in chemical synthesis (Ni et al., 2009).
Properties
IUPAC Name |
1-(2-fluorophenyl)-N-[3-[methyl(methylsulfonyl)amino]phenyl]methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O4S2/c1-18(23(2,19)20)14-8-5-7-13(10-14)17-24(21,22)11-12-6-3-4-9-15(12)16/h3-10,17H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKNYALMZPRCBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC(=C1)NS(=O)(=O)CC2=CC=CC=C2F)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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